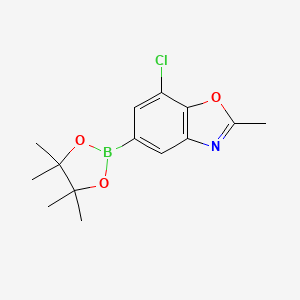![molecular formula C19H23N3O4 B2580965 4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 949876-70-4](/img/structure/B2580965.png)
4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolopyrimidinedione derivative with additional ethoxyphenyl and tetrahydrofuran functional groups. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The ethoxyphenyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes. The tetrahydrofuran group is a common motif in many biologically active compounds .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyrrolopyrimidinedione core might undergo reactions at the carbonyl groups or at the nitrogen atoms. The ethoxyphenyl group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The tetrahydrofuran group might undergo reactions at the ether oxygen or at the carbon atoms .Wissenschaftliche Forschungsanwendungen
Tetrahydrobiopterin Synthesis and Deficiency
Tetrahydrobiopterin (BH4) plays a critical role as a cofactor in the synthesis of neurotransmitters and is involved in the metabolism of phenylalanine. A novel biosynthetic pathway for BH4 involving aldo-keto reductases has been identified, suggesting alternative routes to BH4 production in human and mouse tissues. This research highlights the complexity of BH4 synthesis and its importance in metabolic and neurological functions (Hirakawa et al., 2009).
Heterocyclic Amines and Metabolism
Heterocyclic amines, compounds structurally related to the query compound, are formed during the cooking of meat and fish and have been studied for their carcinogenic potential. Research focusing on the metabolism and formation of macromolecular adducts of heterocyclic amines in humans and rodents at low doses provides insights into human exposure and potential health risks. These studies utilize advanced techniques to measure isotopic ratios, highlighting the sensitivity of current methodologies in detecting low-level exposures to environmental carcinogens (Turteltaub et al., 1999).
Pyrethroid Metabolism in Children
Investigating the metabolism of pyrethroids, a class of synthetic insecticides, in non-toilet-trained children in Japan underscores the importance of understanding exposure to chemicals in vulnerable populations. This study quantified specific metabolites in urine, illustrating the potential health monitoring and risk assessment applications of studying chemical metabolism in human populations (Ueyama et al., 2022).
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-25-13-7-5-12(6-8-13)17-16-15(20-19(24)21-17)11-22(18(16)23)10-14-4-3-9-26-14/h5-8,14,17H,2-4,9-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMUAFIBCZTBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)


![4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2580895.png)

![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)
![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)

![2-Methyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2580905.png)